molecular formula C27H22Cl3N2OP B13141786 (2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride CAS No. 96010-64-9

(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride

Katalognummer: B13141786
CAS-Nummer: 96010-64-9
Molekulargewicht: 527.8 g/mol
InChI-Schlüssel: FSVOBMAZYZTAAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride is a complex organic compound with the molecular formula C27H22Cl3N2OP. It is known for its unique structure, which includes a triphenylphosphonium group, a dichlorovinyl group, and a phenylureido group. This compound is often used in early discovery research due to its rare and unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable dichlorovinyl precursor and a phenylureido derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired reaction, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products .

Wissenschaftliche Forschungsanwendungen

(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can interact with various biomolecules. The dichlorovinyl and phenylureido groups may contribute to its reactivity and potential biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

96010-64-9

Molekularformel

C27H22Cl3N2OP

Molekulargewicht

527.8 g/mol

IUPAC-Name

[2,2-dichloro-1-(phenylcarbamoylamino)ethenyl]-triphenylphosphanium;chloride

InChI

InChI=1S/C27H21Cl2N2OP.ClH/c28-25(29)26(31-27(32)30-21-13-5-1-6-14-21)33(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H,(H-,30,31,32);1H

InChI-Schlüssel

FSVOBMAZYZTAAX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)NC(=C(Cl)Cl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.